
6-(Trifluoromethyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF₃) attached to the cinnoline ring enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable scaffold in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)cinnoline typically involves the introduction of the trifluoromethyl group into the cinnoline ring. One common method is the transition metal-mediated trifluoromethylation of cinnoline derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of catalysts like copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced products.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, solvent systems like ethanol or tetrahydrofuran (THF).
Substitution: NaOCH₃, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed:
- Oxidized derivatives with functional groups like hydroxyl (-OH) or carbonyl (C=O).
- Reduced derivatives with hydrogenated positions on the cinnoline ring.
- Substituted derivatives with various nucleophiles replacing the trifluoromethyl group or other substituents .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)cinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparación Con Compuestos Similares
Cinnoline: The parent compound without the trifluoromethyl group, known for its biological activities and synthetic versatility.
Quinoxaline: Another nitrogen-containing heterocycle with similar pharmacological properties and applications.
Quinazoline: A related heterocyclic compound with a broad spectrum of biological activities and medicinal applications.
Uniqueness of 6-(Trifluoromethyl)cinnoline: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable scaffold for drug design and development, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H5F3N2 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)cinnoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-14-8/h1-5H |
Clave InChI |
IKEWCTUQXPRKQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=N2)C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



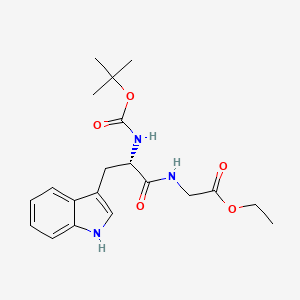
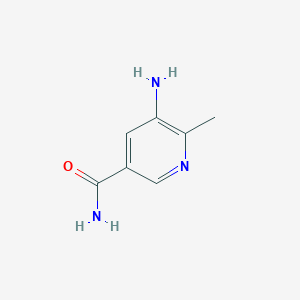
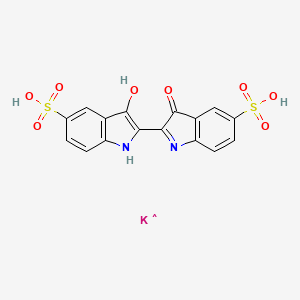
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
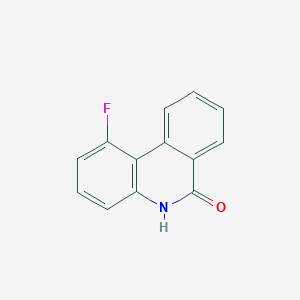
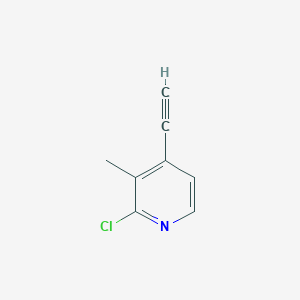
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
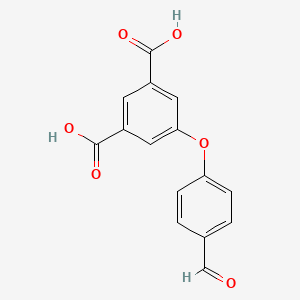
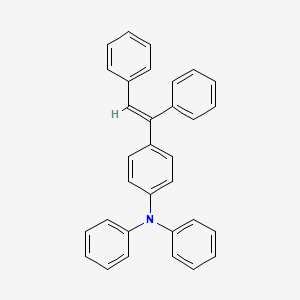

![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
